An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid
Introduction
5-(Methoxymethyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. As a derivative of the isoxazole core, this molecule possesses a unique combination of electronic and steric properties that make it a valuable building block in the synthesis of complex bioactive molecules. The isoxazole ring system is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is fundamental to its application in synthetic and medicinal chemistry. The introduction of a methoxymethyl group at the 5-position of the isoxazole ring, in place of a simple methyl group, can influence solubility, lipophilicity, and metabolic stability.
Structural Information:
Caption: Chemical structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.
Summary of Physicochemical Data:
| Property | Value | Source |
| CAS Number | 134541-08-5 | N/A |
| Molecular Formula | C₆H₇NO₄ | N/A |
| Molecular Weight | 157.12 g/mol | N/A |
| Appearance | Yellow to off-white solid | N/A |
| Melting Point | 68-70 °C | N/A |
| Storage | Sealed in dry, room temperature | [5] |
Synthesis and Reactivity
The synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation. A plausible synthetic route, adapted from procedures for related 5-methylisoxazole-4-carboxylic acid, is outlined below.[6][7]
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.
Experimental Protocol: A Generalized Approach
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Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate:
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To a solution of ethyl 2-methoxy-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride.
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Adjust the pH of the reaction mixture to ~5 with a base (e.g., sodium acetate).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
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Purify the crude product by column chromatography.
-
-
Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid:
-
Dissolve the purified ethyl 5-(methoxymethyl)isoxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with a strong acid (e.g., hydrochloric acid).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Reactivity Profile:
The reactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid is primarily dictated by its carboxylic acid functionality. This group can readily undergo esterification, amidation, and conversion to the corresponding acid chloride, providing a versatile handle for further synthetic transformations. The isoxazole ring itself is generally stable but can be susceptible to cleavage under harsh reductive or basic conditions.
Spectroscopic Data and Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5-(methoxymethyl)isoxazole-4-carboxylic acid. While experimental spectra for this specific compound are not widely available, predictions based on closely related structures provide a reliable guide for its characterization.[8][9]
Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~8.5 - 8.3 | Singlet | 1H | Isoxazole Ring Proton (C3-H) |
| ~4.6 - 4.4 | Singlet | 2H | Methylene Group (-CH₂-) |
| ~3.4 - 3.2 | Singlet | 3H | Methoxy Group (-OCH₃) |
Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 160 | Carboxylic Acid Carbonyl (C=O) |
| ~170 - 165 | Isoxazole Ring Carbon (C5) |
| ~155 - 150 | Isoxazole Ring Carbon (C3) |
| ~110 - 105 | Isoxazole Ring Carbon (C4) |
| ~70 - 65 | Methylene Carbon (-CH₂-) |
| ~60 - 55 | Methoxy Carbon (-OCH₃) |
Predicted Infrared (IR) Spectroscopic Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, broad | O-H Stretch (Carboxylic Acid) |
| 1720 - 1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1650 - 1590 | Medium | C=N Stretch (Isoxazole Ring) |
| 1300 - 1200 | Strong | C-O Stretch (Carboxylic Acid & Methoxy) |
| 1100 - 1000 | Medium | C-O-C Stretch (Methoxy Ether) |
Mass Spectrometry (MS):
In mass spectrometry, 5-(methoxymethyl)isoxazole-4-carboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns may include the loss of the carboxylic acid group, the methoxy group, and cleavage of the isoxazole ring.
Applications in Medicinal Chemistry and Drug Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 5-Methylisoxazole-4-carboxylic acid is a well-established intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide.[10] By extension, 5-(methoxymethyl)isoxazole-4-carboxylic acid represents a valuable analog for the development of new chemical entities with potentially improved pharmacological profiles.
The introduction of the methoxymethyl group can impart several advantageous properties:
-
Increased Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and bioavailability.
-
Metabolic Stability: The methoxymethyl group may alter the metabolic profile of the molecule compared to a simple methyl group, potentially leading to a more favorable pharmacokinetic profile.
-
Fine-tuning of Binding Interactions: The additional functionality provides opportunities for new interactions with target proteins, which can be exploited in structure-based drug design.
Role in Drug Discovery Workflow:
Caption: Use of 5-(Methoxymethyl)isoxazole-4-carboxylic acid as a scaffold in a drug discovery workflow.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
GHS Hazard Information (Predicted based on similar compounds):
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
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Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Conclusion
5-(Methoxymethyl)isoxazole-4-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features and reactive handle offer significant potential for the synthesis of novel bioactive compounds. A comprehensive understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the laboratory. As the demand for new therapeutics continues to grow, the strategic use of well-designed scaffolds like 5-(methoxymethyl)isoxazole-4-carboxylic acid will be instrumental in the development of the next generation of medicines.
References
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Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
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Bande, K. G., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Targets, 21(11), 1091-1114. [Link]
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Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8235-8255. [Link]
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Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
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